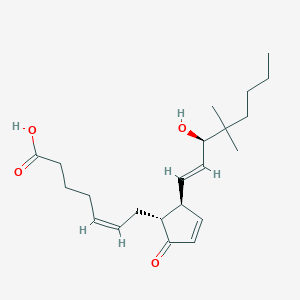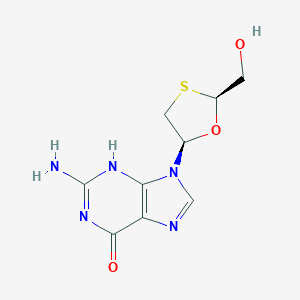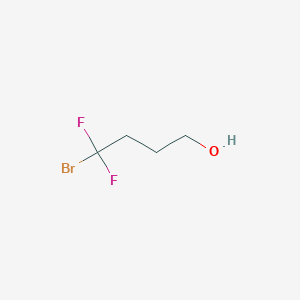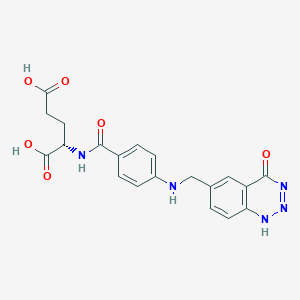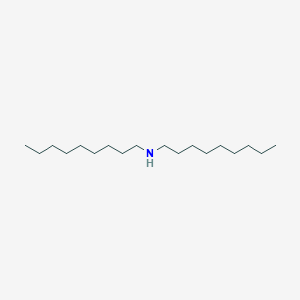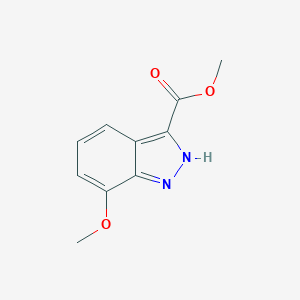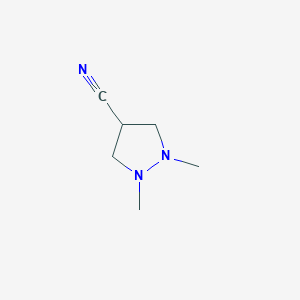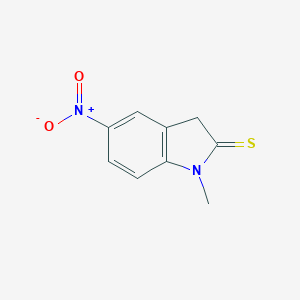
1-Methyl-5-nitroindoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitroindoline-2-thione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group at the 1-position, a nitro group at the 5-position, and a thione group at the 2-position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindoline-2-thione can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and thiolation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitroindoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated indoles.
Scientific Research Applications
1-Methyl-5-nitroindoline-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitroindoline-2-thione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thione group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
1-Methyl-5-nitro-2-indole: Lacks the thione group but shares similar reactivity.
5-Nitroindoline: Lacks the methyl and thione groups but has similar biological activity.
2-Methyl-5-nitroindole: Similar structure but with a different substitution pattern.
Uniqueness: 1-Methyl-5-nitroindoline-2-thione is unique due to the presence of both nitro and thione groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
156136-71-9 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-methyl-5-nitro-3H-indole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-4H,5H2,1H3 |
InChI Key |
UUWSVJZUKCLPSM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Synonyms |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


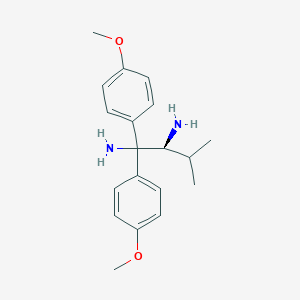
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
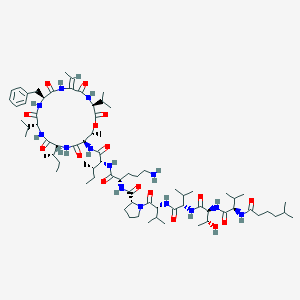
![[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL](/img/structure/B126849.png)

